



GLUT1-IN-2 solubility and preparation for experiments

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Application Notes and Protocols: GLUT1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction to GLUT1 and the Role of GLUT1-IN-2

The Glucose Transporter 1 (GLUT1), a key member of the solute carrier family 2 (SLC2A), is a uniporter protein responsible for the facilitated transport of glucose across the plasma membranes of mammalian cells.[1] Encoded by the SLC2A1 gene, GLUT1 is ubiquitously expressed and plays a critical role in basal glucose uptake, which is essential for cellular respiration and energy production in most tissues.[1][2] Its expression is particularly high in erythrocytes and the endothelial cells of the blood-brain barrier.[1][2]

Given the heightened reliance of cancer cells on glucose for their rapid proliferation and metabolic needs—a phenomenon known as the Warburg effect—GLUT1 is significantly upregulated in many types of tumors. This makes GLUT1 a compelling therapeutic target for the development of novel anti-cancer agents. GLUT1 inhibitors function by blocking the glucose transport activity of the protein, thereby depriving cancer cells of their primary energy source, which can lead to inhibited growth and apoptosis.

GLUT1-IN-2 is a potent inhibitor of the GLUT1 transporter. It also demonstrates inhibitory effects on the Plasmodium falciparum hexose transporter (PfHT), suggesting its potential in infection research. These application notes provide detailed information on the solubility, preparation, and experimental use of **GLUT1-IN-2** for in vitro and in vivo studies.



Physicochemical and In Vitro Activity Data

A summary of the key quantitative data for **GLUT1-IN-2** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of GLUT1-IN-2

| Property | Value | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C21H17N3O | _ |
| Molecular Weight | 327.38 g/mol | |
| CAS Number | 305357-89-5 | _ |

Table 2: In Vitro Inhibitory Activity of **GLUT1-IN-2**

| Target | IC₅₀ Value | Reference |
|--------|------------|-----------|
| GLUT1 | 12 μΜ | |
| PfHT | 13 μΜ | _ |

Solubility and Stock Solution Preparation

Proper preparation of **GLUT1-IN-2** solutions is critical for obtaining reliable and reproducible experimental results. The solubility of **GLUT1-IN-2** in various solvents is summarized below.

Table 3: Solubility of GLUT1-IN-2



| Solvent | Solubility | Notes | Reference |
|-----------------------|---------------------------|---|-----------|
| DMSO | 250 mg/mL (763.64 mM) | Requires sonication. Use freshly opened, hygroscopic DMSO for best results. | |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (6.35 mM) | 10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline. | |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (6.35 mM) | 10% DMSO, 90% Corn Oil. | • |

Protocol for Preparing a 10 mM Stock Solution in DMSO

- Weighing: Accurately weigh out the desired amount of GLUT1-IN-2 powder using a calibrated analytical balance.
- Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.27 mg of GLUT1-IN-2 in 1 mL of DMSO.
- Sonication: To aid dissolution, sonicate the solution in a water bath until all the solid is completely dissolved. Gentle heating may also be applied if necessary.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.

Experimental Protocols

The following are detailed protocols for key experiments involving **GLUT1-IN-2**.

In Vitro Glucose Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of glucose uptake by **GLUT1-IN-2** using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-



4-yl)Amino)-2-Deoxyglucose).

Materials:

- Cells with high GLUT1 expression (e.g., HEK293, HeLa, or various cancer cell lines)
- Cell culture medium and supplements
- Phosphate-Buffered Saline (PBS)
- Glucose-free Krebs-Ringer-HEPES (KRH) buffer
- GLUT1-IN-2 stock solution (10 mM in DMSO)
- 2-NBDG
- Positive control inhibitor (e.g., Phloretin)
- 96-well black, clear-bottom microplate
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment:
 - Prepare serial dilutions of GLUT1-IN-2 in glucose-free KRH buffer.
 - Remove the culture medium from the wells and wash the cells twice with warm PBS.
 - Add 100 μL of the diluted GLUT1-IN-2 solutions to the respective wells. Include wells for vehicle control (DMSO) and a positive control.
 - Incubate the plate at 37°C for 1 hour.



· Glucose Uptake:

- Prepare a solution of 2-NBDG in glucose-free KRH buffer at a final concentration of 100 μM.
- Add 10 μL of the 2-NBDG solution to each well.
- Incubate the plate at 37°C for 30 minutes.

Measurement:

- Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
- Add 100 μL of PBS to each well.
- Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Data Analysis:

- Subtract the background fluorescence (wells with no cells).
- Normalize the fluorescence intensity of the treated wells to the vehicle control wells.
- Plot the percentage of glucose uptake inhibition against the concentration of **GLUT1-IN-2** and determine the IC₅₀ value.

Cell Viability Assay (MTS Assay)

This protocol is to assess the effect of GLUT1-IN-2 on cell proliferation and viability.

Materials:

- Cells of interest
- Cell culture medium and supplements
- GLUT1-IN-2 stock solution (10 mM in DMSO)



- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well clear microplate
- Absorbance plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of **GLUT1-IN-2** in the cell culture medium.
 - Add 100 μL of the diluted compound to the wells. Include vehicle control wells.
 - Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
- MTS Assay:
 - Add 20 μL of the MTS reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C, protected from light.
- Measurement:
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot cell viability against the concentration of GLUT1-IN-2 to determine the GI₅₀
 (concentration for 50% of maximal inhibition of cell proliferation).

Preparation of GLUT1-IN-2 for In Vivo Studies



The following protocols describe the preparation of **GLUT1-IN-2** for administration via oral gavage or intraperitoneal injection.

Protocol 1: Formulation with PEG300 and Tween-80 This formulation is suitable for achieving a clear solution.

- Initial Dissolution: Prepare a 20.8 mg/mL stock solution of **GLUT1-IN-2** in DMSO.
- Vehicle Preparation: In a sterile tube, combine the following in the specified order, ensuring thorough mixing after each addition:
 - 400 μL PEG300
 - \circ 100 μL of the **GLUT1-IN-2** DMSO stock solution
 - 50 μL Tween-80
- Final Dilution: Add 450 μL of sterile saline to the mixture to bring the final volume to 1 mL.
 The final concentrations will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a GLUT1-IN-2 concentration of 2.08 mg/mL.

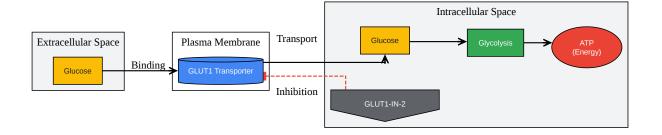
Protocol 2: Formulation with Corn Oil This formulation is an alternative for oral administration.

- Initial Dissolution: Prepare a 20.8 mg/mL stock solution of **GLUT1-IN-2** in DMSO.
- Mixing: In a sterile tube, add 100 μL of the GLUT1-IN-2 DMSO stock solution to 900 μL of corn oil.
- Homogenization: Vortex the mixture thoroughly to ensure a uniform suspension. The final
 concentrations will be 10% DMSO and 90% Corn Oil, with a GLUT1-IN-2 concentration of
 2.08 mg/mL.

Visualizations

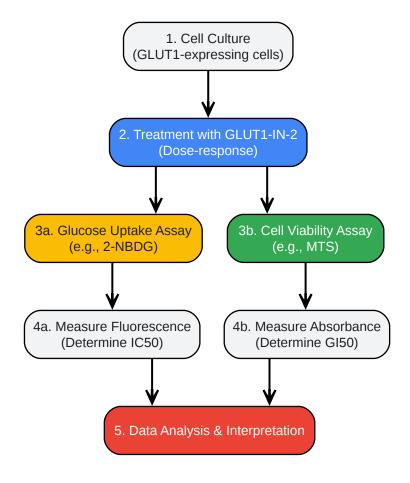
The following diagrams illustrate key concepts and workflows related to GLUT1 and its inhibition.





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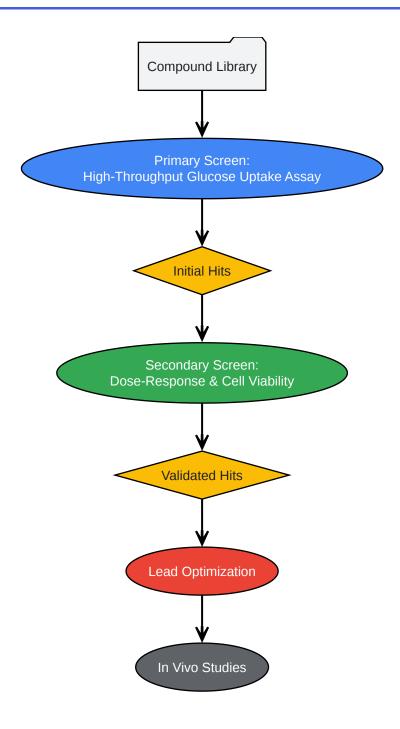
GLUT1 Signaling Pathway and Inhibition



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In Vitro Experimental Workflow





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Screening Cascade for GLUT1 Inhibitors

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References

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